molecular formula C18H20N2O3 B15019761 4,4-Diethyl-2-(3-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine

4,4-Diethyl-2-(3-nitrophenyl)-1,4-dihydro-2H-3,1-benzoxazine

Cat. No.: B15019761
M. Wt: 312.4 g/mol
InChI Key: GRHIXZYZISWBCQ-UHFFFAOYSA-N
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Description

4,4-DIETHYL-2-(3-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is a complex organic compound that belongs to the benzoxazine family. Benzoxazines are known for their unique ring structure, which includes both nitrogen and oxygen atoms. This particular compound features a nitrophenyl group, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-DIETHYL-2-(3-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE typically involves a multi-step process. One common method includes the reaction of 3-nitroaniline with diethyl carbonate under basic conditions to form the intermediate product. This intermediate is then cyclized using a suitable catalyst to yield the final benzoxazine compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-throughput screening methods can optimize reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

4,4-DIETHYL-2-(3-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

    Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

    Oxidation: Nitro derivatives with varying degrees of oxidation.

    Reduction: Amino derivatives.

    Substitution: Halogenated benzoxazine compounds.

Scientific Research Applications

4,4-DIETHYL-2-(3-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced polymers and materials with unique thermal and mechanical properties.

Mechanism of Action

The mechanism of action of 4,4-DIETHYL-2-(3-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, influencing the compound’s reactivity. Additionally, the benzoxazine ring structure can interact with various enzymes and receptors, modulating their activity and leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4,4-DIETHYL-2-(4-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
  • 4,4-DIETHYL-2-(2-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE
  • 4,4-DIETHYL-2-(3-AMINOPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE

Uniqueness

4,4-DIETHYL-2-(3-NITROPHENYL)-2,4-DIHYDRO-1H-3,1-BENZOXAZINE is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for targeted applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C18H20N2O3

Molecular Weight

312.4 g/mol

IUPAC Name

4,4-diethyl-2-(3-nitrophenyl)-1,2-dihydro-3,1-benzoxazine

InChI

InChI=1S/C18H20N2O3/c1-3-18(4-2)15-10-5-6-11-16(15)19-17(23-18)13-8-7-9-14(12-13)20(21)22/h5-12,17,19H,3-4H2,1-2H3

InChI Key

GRHIXZYZISWBCQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C2=CC=CC=C2NC(O1)C3=CC(=CC=C3)[N+](=O)[O-])CC

Origin of Product

United States

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